molecular formula C16H18N2O4S B6395374 6-(3-t-Butylsulfamoylphenyl)nicotinic acid CAS No. 1261989-60-9

6-(3-t-Butylsulfamoylphenyl)nicotinic acid

Cat. No.: B6395374
CAS No.: 1261989-60-9
M. Wt: 334.4 g/mol
InChI Key: OJLGMUKTDSUNKA-UHFFFAOYSA-N
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Description

6-(3-t-Butylsulfamoylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a nicotinic acid moiety substituted with a 3-t-butylsulfamoylphenyl group

Properties

IUPAC Name

6-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)14-8-7-12(10-17-14)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLGMUKTDSUNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 3-t-butylsulfamoylphenyl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. Catalysts like palladium on carbon may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(3-t-Butylsulfamoylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(3-t-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

    Nicotinic Acid: A simpler analog with similar structural features but lacking the 3-t-butylsulfamoylphenyl group.

    Nicotinamide: Another derivative of nicotinic acid with distinct biological activities.

Uniqueness: 6-(3-t-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the 3-t-butylsulfamoylphenyl group, which imparts specific chemical and biological properties that are not observed in simpler analogs like nicotinic acid or nicotinamide.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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